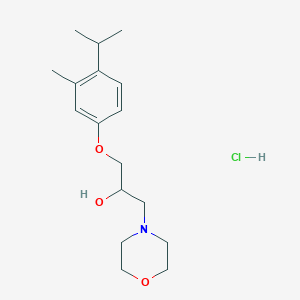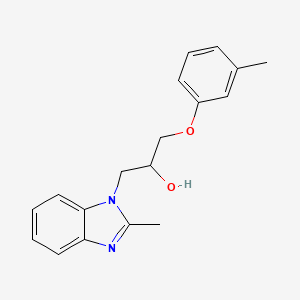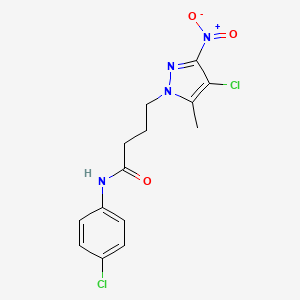
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes.
科学的研究の応用
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. It has been used in studies on asthma, heart failure, and obesity. 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been used to study the effects of β2-adrenergic receptor antagonists on insulin secretion and glucose metabolism.
作用機序
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients. It has also been shown to reduce heart rate and blood pressure in patients with heart failure. In addition, 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to reduce lipolysis and increase insulin secretion in response to glucose.
実験室実験の利点と制限
One advantage of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist. This means that it can be used to study the effects of β2-adrenergic receptor activation specifically without interfering with other signaling pathways. However, one limitation of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is that it has a relatively short half-life in vivo, which can make it difficult to use in long-term studies.
将来の方向性
There are several future directions for research on 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride. One direction is to investigate the effects of 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride on other physiological processes such as inflammation and immune function. Another direction is to develop new compounds that are more selective for β2-adrenergic receptors and have longer half-lives in vivo. Finally, more research is needed to understand the long-term effects of β2-adrenergic receptor antagonists on various physiological processes.
合成法
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process starting from 4-isopropyl-3-methylphenol and 4-morpholineethanol. The synthesis involves several reactions including alkylation, acylation, and cyclization. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride as a hydrochloride salt.
特性
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)17-5-4-16(10-14(17)3)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMIHQVHNRSNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)

![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)
![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)




